molecular formula C20H30N4O8S B1664358 L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- CAS No. 19405-50-6

L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-

Cat. No. B1664358
CAS RN: 19405-50-6
M. Wt: 486.5 g/mol
InChI Key: GTYVWTFUSMUWHM-VGWMRTNUSA-N
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Description

Acth (1-4) is the N-terminal tetrapeptide of ACTH.

Scientific Research Applications

Peptide Synthesis and Structural Studies

  • Peptide Synthesis: The synthesis of peptides such as N-CBO-L-Seryl-L-tyrosyl-L-serine methyl ester and L-methionyl-γ-benzyl-L-glutamate, involving L-methionine, is a significant area of research. These peptides have been synthesized through various methods, including condensation using the hydrazideazide procedure (Guttmann & Boissonnas, 1958).
  • Structural Elucidation: The structural elucidation of peptides containing L-methionine, such as the dipeptide L-seryl-L-methionine, has been conducted using solid-state linear dichroic infrared spectroscopy and quantum chemical ab initio calculations, providing insights into their electronic structure and vibrational characteristics (Chapkanov & Zareva, 2010).

Methionine Metabolism and Biochemical Functions

  • Biochemical Role of Methionine: L-Methionine plays a critical role in cellular biochemistry, serving as a precursor in methylation, aminopropylation, and transsulfuration pathways. Its significance is highlighted in studies exploring its use in clinical conditions like depression, dementia, and liver disease (Bottiglieri, 2002).
  • Methionine in Pathogenic Bacteria: The essentiality of de novo methionine biosynthesis in pathogenic bacteria like Salmonella Typhimurium has been examined, revealing its importance for bacterial growth and virulence (Husna et al., 2018).

Methionine in Disease and Therapy

  • Parkinson's Disease: L-Methionine has been studied for its potential protective effects against oxidative stress and mitochondrial dysfunction in Parkinson's Disease. It may play a role in maintaining mitochondrial functionality and preventing neurodegenerative processes (Catanesi et al., 2021).
  • Interaction with Proteins: Studies have investigated the interaction of L-methionine molecules with proteins like α-Chymotrypsin in aqueous solutions, using spectroscopic and computational approaches. This research is crucial for understanding small molecule-protein interactions and drug development (Asgharzadeh et al., 2019).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,5R)-2,5-diamino-6-hydroxy-3-(4-hydroxyphenyl)-4-oxohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O8S/c1-33-7-6-13(20(31)32)23-18(29)14(9-26)24-19(30)16(22)15(17(28)12(21)8-25)10-2-4-11(27)5-3-10/h2-5,12-16,25-27H,6-9,21-22H2,1H3,(H,23,29)(H,24,30)(H,31,32)/t12-,13+,14+,15?,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBYNBBWIWHRSI-GDOYIGSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C1=CC=C(C=C1)O)C(=O)C(CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C1=CC=C(C=C1)O)C(=O)[C@@H](CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941113
Record name N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-

CAS RN

19405-50-6
Record name Acth (1-4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019405506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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